molecular formula C8H10N4O2 B2467829 2-(Azidomethyl)-3,4-dimethoxypyridine CAS No. 1695398-36-7

2-(Azidomethyl)-3,4-dimethoxypyridine

Cat. No. B2467829
CAS RN: 1695398-36-7
M. Wt: 194.194
InChI Key: QTYQOGYNMWAAEN-UHFFFAOYSA-N
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Description

The compound “2-(Azidomethyl)-3,4-dimethoxypyridine” seems to be a type of organic azide . Organic azides are a highly versatile family of compounds in chemistry and material sciences due to the exceptional reactivity of the azide group .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, organic azides can be synthesized from amino precursors by diazotransfer reaction . Another approach is the conversion of the ribose into a 2’,3’-epoxide .


Chemical Reactions Analysis

Organic azides are known for their propensity to release nitrogen by thermal activation or photolysis . This reaction produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .

Scientific Research Applications

  • Electrophilic and Cycloaddition Reactions : 2-(Azidomethyl)-3,4-dimethoxypyridine exhibits remarkable behavior in electrophilic and cycloaddition reactions. It demonstrates potent electrophilic properties, comparable with highly activated neutral polyazaaromatics, making it a versatile Diels-Alder reagent due to the low aromatic character of its six-membered ring. This allows for various reactivity patterns, leading to different cycloadducts involving the pyridine ring as the dienophile or the heterodiene contributor (Terrier et al., 2000).

  • Corrosion Inhibition Properties : In the field of materials and corrosion engineering, complexes involving derivatives of this compound have shown significant corrosion inhibition properties on mild steel. This is particularly notable in azide complexes, which, upon treatment with certain chemicals, exhibit corrosion inhibition as revealed by electrochemical impedance spectroscopy and potentiodynamic polarization (Mriganka Das et al., 2017).

  • Antimicrobial Evaluation : Novel 1,2,3-triazole-hydrazone derivatives embedded with 3,4-dimethoxy pyridine ring nucleus, prepared using 2-(chloromethyl)-3,4dimethoxypyridine, have been evaluated for their antimicrobial properties. These compounds showed moderate antibacterial activity and very good fungal activity against various bacterial and fungal pathogens, highlighting their potential in developing new antimicrobial agents (Swamy Saidugari et al., 2016).

  • Synthesis of Novel Heterocyclic Systems : this compound has been used to synthesize new heterocyclic systems containing a 3-(tetrazol-5-yl)pyridine unit, showcasing its potential in the development of novel organic compounds (I. V. Bliznets et al., 2004).

  • Cycloaddition Reactions of Azido Derivatives : this compound derivatives have shown interesting cycloaddition reactions. For example, 2,4,6-triazido-3,5-dichloropyridine, a derivative, adds molecules to specific groups in a selective manner, indicating its utility in specific synthetic applications (S. Chapyshev, 1999).

properties

IUPAC Name

2-(azidomethyl)-3,4-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-13-7-3-4-10-6(5-11-12-9)8(7)14-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYQOGYNMWAAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CN=[N+]=[N-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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